molecular formula C7H17NOS B13171409 Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone

Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone

Cat. No.: B13171409
M. Wt: 163.28 g/mol
InChI Key: LBCSSYPCSBAKIY-UHFFFAOYSA-N
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Description

Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an imino group, a methylpropyl group, and a propan-2-yl group attached to a lambda6-sulfanone core. Its distinct molecular configuration allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-methylpropylamine with propan-2-yl sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Post-reaction, the compound is purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone exerts its effects is primarily through its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox states within biological systems, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfane
  • Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfoxide

Uniqueness

Imino(2-methylpropyl)(propan-2-yl)-lambda6-sulfanone is unique due to its lambda6-sulfanone core, which imparts distinct chemical reactivity compared to its analogs. The presence of both imino and sulfanone groups allows it to participate in a broader range of chemical reactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H17NOS

Molecular Weight

163.28 g/mol

IUPAC Name

imino-(2-methylpropyl)-oxo-propan-2-yl-λ6-sulfane

InChI

InChI=1S/C7H17NOS/c1-6(2)5-10(8,9)7(3)4/h6-8H,5H2,1-4H3

InChI Key

LBCSSYPCSBAKIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=N)(=O)C(C)C

Origin of Product

United States

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